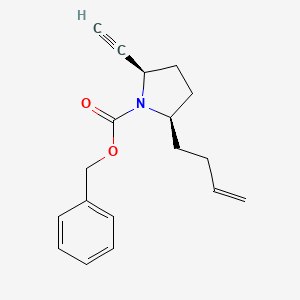
1,2,2,2-Tetrachloroethyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,2-Tetrachloroethyl phosphorodichloridate is a chemical compound with the molecular formula C2HCl6O2P and a molecular weight of 300.72 g/mol . This compound is known for its unique structure, which includes a tetrachloroethyl group bonded to a phosphorodichloridate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1,2,2,2-tetrachloroethyl phosphorodichloridate typically involves the reaction of tetrachloroethane with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound .
Industrial production methods for this compound may involve large-scale reactors and continuous flow systems to produce significant quantities efficiently. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
1,2,2,2-Tetrachloroethyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkoxides. Common reagents used in these reactions include sodium hydroxide, ammonia, and alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and tetrachloroethanol.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states of phosphorus and modified organic groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphorodichloridates .
Scientific Research Applications
1,2,2,2-Tetrachloroethyl phosphorodichloridate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds. Its reactivity makes it valuable for introducing phosphorodichloridate groups into organic molecules.
Biology: In biological research, this compound can be used to study the effects of phosphorus-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,2,2-tetrachloroethyl phosphorodichloridate involves its ability to react with nucleophiles and other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in substitution reactions, the compound’s chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products. The presence of the phosphorodichloridate group can also influence the reactivity and stability of the resulting compounds .
Comparison with Similar Compounds
1,2,2,2-Tetrachloroethyl phosphorodichloridate can be compared with other similar compounds, such as:
1,2,2,2-Tetrachloroethyl phosphorotrichloridate: This compound has an additional chlorine atom on the phosphorus atom, making it more reactive in certain chemical reactions.
1,2,2,2-Tetrachloroethyl phosphoromonochloridate: With fewer chlorine atoms, this compound is less reactive but may have different applications in organic synthesis.
1,2,2,2-Tetrachloroethyl phosphorodibromidate: The presence of bromine atoms instead of chlorine can alter the compound’s reactivity and the types of reactions it undergoes.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemistry and industry.
Properties
CAS No. |
41998-91-8 |
|---|---|
Molecular Formula |
C2HCl6O2P |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
1,1,1,2-tetrachloro-2-dichlorophosphoryloxyethane |
InChI |
InChI=1S/C2HCl6O2P/c3-1(2(4,5)6)10-11(7,8)9/h1H |
InChI Key |
ZHRSKBPISAVGOE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


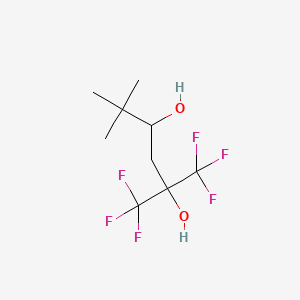

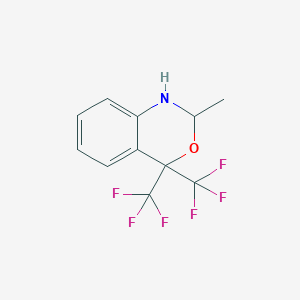
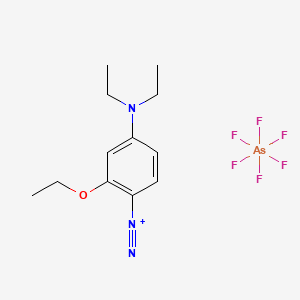
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)
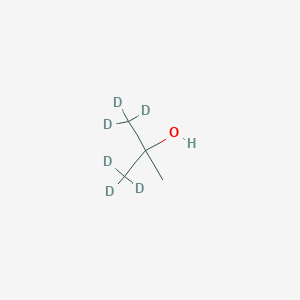
![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
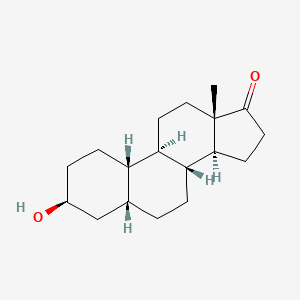
![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
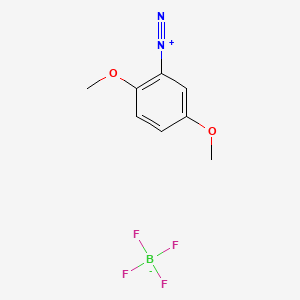
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)
![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)
